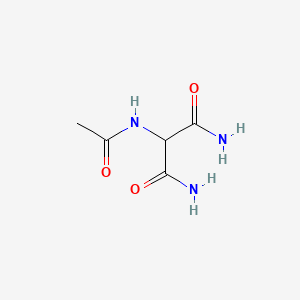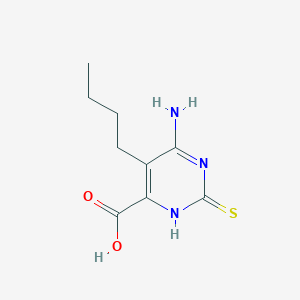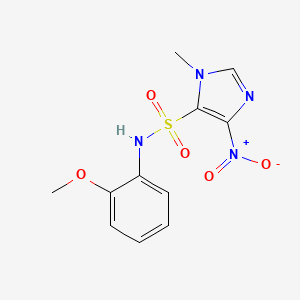![molecular formula C18H13ClN2O2S2 B14006285 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one CAS No. 77204-01-4](/img/structure/B14006285.png)
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone moieties. Thiazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 4-chlorophenyl and 2-hydroxyphenyl groups further enhances the compound’s potential biological activities.
Vorbereitungsmethoden
The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity.
Analyse Chemischer Reaktionen
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiazolidinone rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one involves its interaction with various molecular targets and pathways. The thiazole and thiazolidinone rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one include other thiazole and thiazolidinone derivatives. These compounds share similar structural features and biological activities. the presence of the 4-chlorophenyl and 2-hydroxyphenyl groups in 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one makes it unique and potentially more potent in certain applications .
Eigenschaften
CAS-Nummer |
77204-01-4 |
|---|---|
Molekularformel |
C18H13ClN2O2S2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O2S2/c19-12-7-5-11(6-8-12)14-9-25-18(20-14)21-16(23)10-24-17(21)13-3-1-2-4-15(13)22/h1-9,17,22H,10H2 |
InChI-Schlüssel |
MGCAUPSAQRUCKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)






![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)





![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
